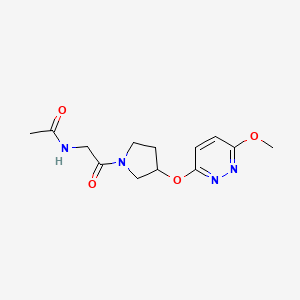

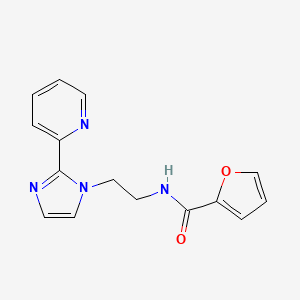

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide” is a complex organic compound that contains a furan ring and a pyridine ring . It is a type of amide, which are very common in nature and can be easily synthesized . Amides have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities .

Synthesis Analysis

The synthesis of this compound involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol . This reaction gives N-(pyridin-2-yl)furan-2-carboxamide . The subsequent treatment of this compound with excess diphosphorus pentasulfide in anhydrous toluene under reflux affords the corresponding thioamide .Molecular Structure Analysis

The crystal structure of this compound was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52(14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis

The product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis

The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain-shaped 3D network structure . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .Scientific Research Applications

Antiprotozoal Agents

Research has demonstrated the effectiveness of imidazo[1,2-a]pyridines, a category closely related to N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide, in serving as potent antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, suggesting their potential in treating diseases caused by protozoa (Ismail et al., 2004).

Synthesis of Fused Triazines

The imidazo[1,2-a]pyridine system, which is structurally related to this compound, has been explored for synthesizing fused triazines. These compounds have potential biological activity and have been synthesized using reactions involving ammonia or primary amines (Zamora et al., 2004).

Development of Fully Substituted Furans

Imidazo[1,5-a]pyridine carbenes, related to the compound of interest, have been used in organic synthesis to develop fully substituted furans. These furans are created through a series of nucleophilic additions and cycloadditions, demonstrating the versatility of imidazo[1,5-a]pyridine derivatives in organic chemistry (Pan et al., 2010).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives, which are structurally similar to this compound, have been designed and synthesized with significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings suggest a potential role in treating tuberculosis (Lv et al., 2017).

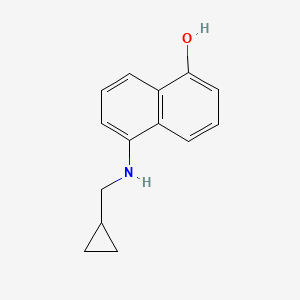

Synthesis of Benzothiazoles

N-(1-Naphthyl)furan-2-carboxamide, structurally related to the compound , has been used in the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound and its derivatives have undergone various electrophilic substitution reactions, showcasing the chemical reactivity of furan derivatives (Aleksandrov et al., 2017).

Analytical and Spectral Study of Organic Ligands

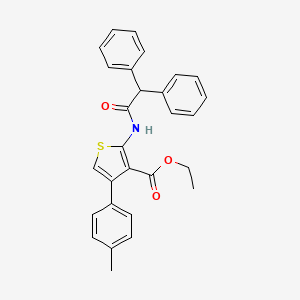

Studies involving ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, a compound similar to this compound, have been conducted to understand the chelating properties of furan ring-containing organic ligands. These studies have implications for the development of antimicrobial agents (Patel, 2020).

Future Directions

The future directions for this compound could involve further exploration of its biological activity, given the known activities of similar compounds . Additionally, further studies could explore its potential applications in medicinal chemistry, such as its analgesic and anti-inflammatory activity .

Mechanism of Action

Target of Action

The primary targets of the compound N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide are molecular targets such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

This compound interacts with its targets through a process known as molecular docking . This interaction leads to changes in the targets’ activities, which can result in alterations in cellular processes.

properties

IUPAC Name |

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-15(13-5-3-11-21-13)18-8-10-19-9-7-17-14(19)12-4-1-2-6-16-12/h1-7,9,11H,8,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZARIVCNTJORBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2692179.png)

![N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2692180.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide](/img/structure/B2692185.png)

![Ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2692189.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2692200.png)